3-(Benzyloxy)-2,6-difluorophenol
Description
Properties
IUPAC Name |
2,6-difluoro-3-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVKYSFMAGRCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The oxidative coupling method, adapted from the synthesis of 2-(benzyloxy)-1,3-dichlorobenzene, employs a radical-mediated pathway. A mixture of 2,6-difluorophenol and toluene reacts in the presence of the iron-based catalyst [(tBuNCH=CHNtBu)CH][FeBr4] and di-tert-butyl peroxide (DTBP) as an oxidant. The reaction proceeds via hydrogen abstraction from toluene, generating a benzyl radical that couples with the phenolic oxygen at the meta position relative to fluorine substituents.
Reaction Conditions
Limitations and Optimization
Fluorine’s electronegativity reduces the nucleophilicity of the phenolic oxygen compared to chlorine, necessitating higher catalyst loadings or prolonged reaction times. Computational studies suggest that electron-deficient aryl radicals favor coupling at the meta position, aligning with the target regiochemistry.
Nucleophilic Benzylation of 3-Hydroxy-2,6-difluorophenol
Protection-Deprotection Strategy
This method, inspired by benzylation steps in 3,5-resacetophenone synthesis, involves protecting a hydroxyl group with benzyl chloride under basic conditions. If 3-hydroxy-2,6-difluorophenol is accessible, treatment with benzyl chloride and potassium carbonate in acetone yields the target compound.
Typical Procedure
Challenges in Substrate Accessibility
The major hurdle is the scarcity of 3-hydroxy-2,6-difluorophenol. Potential synthetic routes to this intermediate include:
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Directed ortho-Metalation : 2,6-Difluorophenol treated with LDA and trapped with electrophiles.
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Hydrolysis of 3-Nitro-2,6-difluorobenzene : Reduction of nitro to hydroxyl via catalytic hydrogenation (e.g., Pd/C, H2).
Catalytic Hydrogenation of Nitro Precursors
Nitro-to-Hydroxyl Reduction
While nitro groups are typically reduced to amines, acidic conditions can favor hydroxyl formation. For example, hydrogenation of 3-(benzyloxy)-2,6-difluoro-4-nitrobenzene under high-pressure H2 (5 MPa) with Pd/C may yield the target compound.
Key Parameters
Regioselectivity Concerns
Competing amine formation and over-reduction of fluorine substituents necessitate precise control of reaction conditions.
Comparative Analysis of Synthetic Routes
*Yields extrapolated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Benzyloxy)-2,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,6-difluorophenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s effects on cellular pathways can lead to changes in gene expression and protein function .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Physical Properties of Selected Difluorophenol Derivatives
Key Observations :
- Substituent Position Effects: 3-OBn vs. 4-OBn: The position of the benzyloxy group alters steric and electronic profiles. For example, 4-substituted analogs (e.g., boronic acids) are more common in cross-coupling reactions , while 3-substituted derivatives may exhibit distinct biological interactions. Fluorine Placement: 2,6-Difluorophenol has fluorines in para positions relative to each other, creating a symmetrical electronic withdrawal effect, whereas 2,5-difluorophenol lacks this symmetry, leading to differing acidity and reactivity .
Key Observations :
- GABA-AT Inhibition: 2,6-Difluorophenol mimics carboxylic acid functionality, competing with GABA-AT. The addition of a benzyloxy group in the 3-position could modulate binding affinity or metabolic stability .
- BBB Penetration : Increased lipophilicity from benzyloxy substitution may enhance CNS targeting, though excessive hydrophobicity could limit aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-2,6-difluorophenol, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) using 2,6-difluorophenol as the starting material. Benzylation is typically achieved by reacting with benzyl bromide in the presence of a base like NaOH in tetrahydrofuran (THF) under reflux . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of phenol to benzyl bromide) and reaction time (overnight reflux). Post-reaction acidification with HCl followed by purification via flash chromatography (DCM/MeOH, 97:3) yields the product .
- Key Data : Intermediate yields range from 75–80%, with ESI-MS (m/z 343.1) and H NMR (e.g., benzyl protons at δ 5.1 ppm) used for confirmation .
Q. How can researchers ensure the purity and structural integrity of 3-(Benzyloxy)-2,6-difluorophenol post-synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly F NMR, is critical for verifying fluorine substitution patterns. For example, fluorine atoms at positions 2 and 6 exhibit distinct coupling constants (e.g., = 12–15 Hz) .
- Key Data : Purity >97% is achievable via recrystallization from ethanol/water mixtures, with melting points typically 110–115°C .
Advanced Research Questions
Q. What strategies are effective for analyzing the electronic effects of benzyloxy and fluorine substituents on the phenolic ring?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine and electron-donating effects of the benzyloxy group. Hammett substituent constants () correlate with experimental reactivity in electrophilic substitution reactions .
- Key Data : Fluorine at position 2 increases ring electrophilicity ( = +0.34), while the benzyloxy group ( = -0.32) stabilizes intermediates. Observed regioselectivity in nitration (e.g., para to benzyloxy) aligns with computational predictions .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 3-(Benzyloxy)-2,6-difluorophenol?
- Methodology : Comparative assays under standardized conditions (e.g., IC measurements in enzyme inhibition studies) minimize variability. Structure-activity relationship (SAR) analysis identifies critical substituents; for instance, replacing benzyloxy with smaller alkoxy groups may enhance receptor binding .
- Key Data : Derivatives with 2,6-difluorophenol moieties show bioisosteric equivalence to carboxylic acids in GABA receptor modulation, but conflicting reports on cytotoxicity require dose-response validation (e.g., EC = 10–50 μM) .
Q. What are the challenges in functionalizing 3-(Benzyloxy)-2,6-difluorophenol for use in metal-catalyzed cross-coupling reactions?
- Methodology : Fluorine substituents hinder oxidative addition in Suzuki-Miyaura couplings. Using palladium catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves yields. Boronic ester derivatives (e.g., 3-bromo-2,6-difluorophenylboronic acid) are preferred partners .
- Key Data : Coupling with arylboronic acids achieves 60–70% yields, confirmed by B NMR (δ 28–30 ppm for boronate intermediates) .
Methodological Considerations
Q. What techniques are recommended for tracking degradation pathways of 3-(Benzyloxy)-2,6-difluorophenol under acidic or oxidative conditions?
- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies degradation products (e.g., debenzylation to 2,6-difluorophenol). Accelerated stability studies (40°C/75% RH) quantify hydrolytic susceptibility .
- Key Data : Half-life () under acidic conditions (pH 3) is ~24 hours, with benzyl alcohol detected as a byproduct .
Q. How can computational modeling guide the design of 3-(Benzyloxy)-2,6-difluorophenol-based inhibitors for kinase targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) screens binding affinities to ATP pockets. Free energy perturbation (FEP) calculations predict substituent effects on binding .
- Key Data : Derivatives with appended sulfonamide groups show improved PLK1 inhibition (K = 0.8–1.2 μM), validated by surface plasmon resonance (SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
